molecular formula C7H15Cl2N2O3P B600793 4-Hydroxycyclophosphamide CAS No. 61903-30-8

4-Hydroxycyclophosphamide

Katalognummer: B600793
CAS-Nummer: 61903-30-8
Molekulargewicht: 277.08 g/mol
InChI-Schlüssel: RANONBLIHMVXAJ-NZFNHWASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxycyclophosphamide (4-OHCP) is the primary active metabolite of the prodrug cyclophosphamide (CP), a cornerstone alkylating agent used in chemotherapy and autoimmune disease management. CP undergoes hepatic CYP450-mediated oxidation to form 4-OHCP, which subsequently decomposes into phosphoramide mustard (PM, the ultimate DNA cross-linking agent) and acrolein (a urotoxic byproduct) . 4-OHCP’s instability in aqueous solutions necessitates its synthesis via derivatives like 4-hydroperoxycyclophosphamide (4-HC) for experimental use . Its cytotoxic effects are mediated through DNA alkylation, leading to apoptosis in rapidly dividing cells .

Vorbereitungsmethoden

Enzymatic Synthesis Using Unspecific Peroxygenases

Enzyme Screening and Reaction Optimization

The enzymatic hydroxylation of CPA to 4-OH-CPA using fungal unspecific peroxygenases (UPOs) has emerged as a superior alternative to chemical synthesis. Four UPO isoforms—MroUPO, AaeUPO, CciUPO, and rHspUPO—were screened for their catalytic efficiency under varying pH conditions (5.5–7.0). MroUPO demonstrated the highest activity, achieving >95% CPA conversion at pH 5.5 with continuous hydrogen peroxide (H₂O₂) supply via a glucose oxidase (GOx)/glucose system . Key reaction parameters included:

ParameterValue
Enzyme concentration0.1 µM UPO
Substrate concentration1 mM CPA
Cofactor system2% (w/v) α-D-glucose + 1 nM GOx
Temperature25°C
Reaction time4 hours

This system minimized side-product formation, such as N-dechloroethylated metabolites , which are common in chemical routes .

Semi-Preparative Scale-Up

A two-phase scale-up strategy was implemented to produce 4-OH-CPA at preparative scales:

  • 5 mL Pilot Reactions : Monitored via HPLC-ELSD to determine optimal H₂O₂ infusion rates (5 mM h⁻¹) and reaction termination points (1 hour) .

  • 100 mL Production Scale : Achieved 32% yield (89 mg) with 97.6% purity after purification via preparative HPLC (C₁₈ column, acetonitrile/water gradient) . The process involved:

    • Chloroform extraction to remove unreacted CPA.

    • Lyophilization for solvent removal.

    • Final purification using a Shimadzu LC-20AP system with a LiChrospher®100 column .

Chemical Synthesis and Limitations

While enzymatic methods dominate recent research, traditional chemical synthesis remains a benchmark for comparison. The chemical route involves:

  • Oxidation of CPA : Using peroxides or hydroxylating agents under controlled conditions.

  • Reduction of 4-Hydroperoxycyclophosphamide (4-OOH-CPA) : Sodium thiosulfate is employed to stabilize the product .

However, this method suffers from:

  • Low Yields : Typically <20% due to competing decomposition pathways.

  • Complex Purification : Requires multiple chromatographic steps to isolate 4-OH-CPA from byproducts like acrolein and phosphoramide mustard .

Analytical and Preparative Chromatography

HPLC-ELSD for Quality Control

High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) is the gold standard for quantifying 4-OH-CPA. A Synergi Fusion-RP column (30 × 2 mm) with ammonium hydroxide/acetonitrile mobile phases achieves baseline separation of 4-OH-CPA from impurities in <3 minutes .

Preparative HPLC Parameters

For large-scale purification, the following conditions are critical:

ParameterValue
ColumnLiChrospher®100 RP-18 (250 × 10 mm)
Mobile phaseWater (A) / acetonitrile (B)
Gradient5–50% B over 20 minutes
Flow rate5 mL min⁻¹
DetectionELSD at 40°C

This protocol ensures >97% purity, as validated by high-resolution mass spectrometry (HRMS) with m/z 277.08 [M+H]⁺ .

Pharmacokinetic Considerations in Synthesis

The metabolic ratio of 4-OH-CPA to CPA (0.06 ± 0.04 in lupus nephritis patients) underscores the importance of high-yield synthesis for clinical applications . Polymorphisms in CYP2B6 and ABCB1 genes further influence bioactivation efficiency, necessitating standardized preparation protocols to ensure consistent metabolite availability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Therapeutic Monitoring

Pharmacokinetic Studies : The pharmacokinetics of 4-hydroxycyclophosphamide have been extensively studied to understand its absorption, distribution, metabolism, and excretion. For instance, a study demonstrated that the plasma concentration of this compound can be effectively monitored during cyclophosphamide infusions in patients, providing insights into its pharmacokinetics and therapeutic efficacy .

Therapeutic Drug Monitoring : Accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring. A validated UPLC-MS/MS method has been developed to measure its levels, which can help optimize dosing regimens and minimize toxicity . The lower limit of quantification (LLOQ) achieved was 2.5 ng/mL, allowing for sensitive detection in clinical settings.

Cancer Treatment

Cytotoxic Activity : this compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that its efficacy is closely related to the concentration achieved in plasma and the duration of exposure . In preclinical studies with male rats, the administration of cyclophosphamide resulted in measurable levels of this compound, correlating with cytotoxic effects on tumor cells .

Combination Therapies : The compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy. For example, studies have explored its role in antibody-directed enzyme prodrug therapy (ADEPT), where it serves as a prodrug activated by specific enzymes targeting tumor cells .

Autoimmune Disorders

Treatment of Glomerulonephritis : Beyond oncology, this compound is utilized in the treatment of autoimmune conditions such as glomerulonephritis associated with systemic lupus erythematosus (SLE). Pharmacokinetic studies have shown that variations in patient characteristics can affect the disposition of both cyclophosphamide and its active metabolite . This highlights the need for personalized treatment approaches based on pharmacogenetic factors.

Analytical Techniques

Method Development : The development of analytical methods for detecting this compound has been a focus of research to improve clinical outcomes. For example, ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been validated for analyzing this metabolite in various biological matrices, enhancing the reliability of therapeutic monitoring .

Case Studies

Study Application Findings
Hall et al. (2018)Cancer patientsDeveloped UPLC-MS/MS method for quantifying this compound; established LLOQ at 2.5 ng/mL .
Briscoe et al. (2007)PharmacokineticsDocumented pharmacokinetic profiles in patients undergoing cyclophosphamide therapy; noted variability based on patient characteristics .
Karaman et al. (2015)ADEPTExplored the use of this compound in enzyme prodrug therapy; showed enhanced targeting of tumor cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Related Compounds

4-Hydroperoxycyclophosphamide (4-HC)

  • Structural Relationship : 4-HC is a synthetic precursor that spontaneously hydrolyzes to 4-OHCP under physiological conditions .
  • Cytotoxicity : Equimolar concentrations of 4-HC and 4-OHCP exhibit comparable DNA cross-linking activity and cytotoxicity in vitro .
  • Applications : 4-HC is used in ex vivo studies (e.g., bone marrow purging) due to its stability and predictable conversion to 4-OHCP .

Phosphoramide Mustard (PM)

  • Metabolic Relationship : PM is generated from 4-OHCP decomposition and is the primary alkylating agent responsible for DNA interstrand cross-links .
  • Potency: PM is 4–5 times less cytotoxic than 4-OHCP or its sulfido derivatives, as it cannot efficiently penetrate cell membranes without prior conversion from 4-OHCP .
  • Clinical Relevance : PM’s intracellular formation underscores the importance of 4-OHCP pharmacokinetics in therapeutic efficacy .

Acrolein

  • Toxicity Profile : A byproduct of 4-OHCP decomposition, acrolein contributes to hemorrhagic cystitis but has minimal direct cytotoxic or mutagenic activity compared to PM .
  • Dissociable Effects : While acrolein is highly teratogenic (causing fetal malformations in rats), it lacks significant mutagenicity, highlighting divergent mechanisms of toxicity compared to 4-OHCP and PM .

Sulfido Derivatives of Cyclophosphamide

  • Examples : 4-S-(hexane-6-ol)-sulfidocyclophosphamide and 4-S-(propionic acid)-sulfidocyclophosphamide .
  • Mechanism : These derivatives hydrolyze to 4-OHCP and exhibit 4–5 times greater cytotoxicity than PM, with enhanced DNA interstrand cross-linking potency .
  • Advantages : Stable in crystalline form, they enable direct delivery of 4-OHCP-like activity without requiring hepatic activation .

Pharmacokinetic and Pharmacogenetic Comparisons

Key Pharmacokinetic Parameters

Parameter Cyclophosphamide (CP) 4-Hydroxycyclophosphamide (4-OHCP)
Cmax (dose-normalized) 7793 ± 5268 ng/ml 436 ± 214 ng/ml
AUC(0,∞) 74,000 ± 26,100 ng·h/ml 5388 ± 2841 ng·h/ml
Half-life (t1/2) 6.6 ± 3.3 h 8.6 ± 5.8 h
Clearance (CL) 12.0 ± 4.7 L/h/70 kg N/A (rapid conversion to PM)

Data derived from glomerulonephritis patients; values represent mean ± SD .

Genetic and Clinical Covariates

  • ABCB1 C3435T Polymorphism : Variants correlate with lower 4-OHCP Cmax, suggesting altered drug transport dynamics .
  • Proteinuria/Hypoalbuminemia : Reduce 4-OHCP exposure by enhancing renal elimination or altering protein binding .

Toxicity and Therapeutic Monitoring

  • Hepatotoxicity: High 4-OHCP exposure (AUC > 184.5 μM·h) predicts veno-occlusive disease (VOD), particularly in multi-course regimens .
  • Drug-Drug Interactions : ThioTEPA inhibits CP-to-4-OHCP conversion, reducing 4-OHCP Cmax by 62% when administered sequentially .
  • Monitoring Methods : Volumetric absorptive microsampling (VAMS) coupled with UPLC-MS/MS enables precise quantification of 4-OHCP for personalized dosing .

Tables and Figures :

  • Table 1: Pharmacokinetic parameters of CP and 4-OHCP.
  • Table 2: Cytotoxic potency of 4-OHCP derivatives relative to PM .
  • Figure: Metabolic pathway of CP highlighting 4-OHCP’s role in generating PM and acrolein .

Biologische Aktivität

4-Hydroxycyclophosphamide (4-OH-CPA) is a significant metabolite of cyclophosphamide, a widely used alkylating agent in cancer chemotherapy. This compound exhibits both therapeutic and toxic biological activities, primarily through its metabolism and interactions within biological systems. Understanding the biological activity of 4-OH-CPA is crucial for optimizing cancer treatment regimens and minimizing adverse effects.

Cyclophosphamide is converted into this compound via cytochrome P450 enzymes, particularly CYP2B6, CYP2C9, and CYP3A4. This conversion is essential for its antitumor efficacy as 4-OH-CPA can spontaneously decompose into phosphoramide mustard, the active alkylating metabolite responsible for cytotoxicity against cancer cells .

Key Metabolic Pathways:

  • Conversion to Active Metabolites:
    • Cyclophosphamide → this compound → Phosphoramide Mustard (active) + Acrolein (toxic by-product)
  • Tautomerization:
    • 4-OH-CPA exists in equilibrium with aldophosphamide, which also contributes to the formation of phosphoramide mustard .

Antitumor Effects

This compound exhibits significant antitumor activity, which is closely correlated with the area under the curve (AUC) of its concentration in plasma. Studies indicate that maximizing exposure (AUC) through continuous infusion rather than bolus injection enhances therapeutic efficacy . The cytotoxic effects of phosphoramide mustard are reported to be 4 to 10 times greater than those of 4-OH-CPA itself .

Toxicity

While 4-OH-CPA is less cytotoxic at physiological pH, it can lead to myelosuppression and other toxicities due to the formation of acrolein, which is responsible for hemorrhagic cystitis and bladder toxicity . The balance between therapeutic efficacy and toxicity is a critical consideration in clinical settings.

Pharmacokinetics

The pharmacokinetics of this compound has been studied in various populations, including cancer patients and individuals with glomerulonephritis. Research has shown that genetic polymorphisms in enzymes like CYP2B6 can significantly alter the metabolism of cyclophosphamide and its active metabolite .

Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): Correlates with myelosuppression effects.
  • AUC (Area Under Curve): Correlates with antitumor activity.

Case Studies

  • Cancer Treatment Efficacy:
    A study involving patients with various cancers demonstrated that higher AUC values for 4-OH-CPA were associated with better treatment outcomes. Continuous infusion protocols showed improved efficacy compared to traditional dosing methods .
  • Impact on Glomerulonephritis:
    In patients with lupus nephritis, altered pharmacokinetics were observed for both cyclophosphamide and 4-OH-CPA, indicating that renal function significantly impacts drug disposition and efficacy .

Summary Table of Biological Activities

Activity TypeDescriptionSource
AntitumorConverts to phosphoramide mustard; effective against various cancers
ToxicityMyelosuppression; hemorrhagic cystitis due to acrolein
PharmacokineticsInfluenced by CYP2B6 polymorphisms; affects drug metabolism
Clinical OutcomesHigher AUC correlates with better treatment response

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-hydroxycyclophosphamide (4-OHCP) in biological matrices?

  • Methodological Answer : Use Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a validated linear range of 5–1000 ng/mL for plasma or dried blood spots (DBS). Key parameters include:

  • Sample Preparation : Protein precipitation with acetonitrile or methanol.
  • Calibration : Isotope-labeled internal standards (e.g., deuterated cyclophosphamide) to correct for matrix effects .
  • Validation : Follow EMA guidelines for precision (<15% RSD), accuracy (85–115%), and stability (e.g., 14-day storage at -80°C with ≤15% degradation) .
    • Critical Considerations : Optimize ion suppression thresholds (e.g., matrix effect <15% CV) and ensure LLOQ ≤5 ng/mL for clinical sensitivity .

Q. How should researchers design pharmacokinetic (PK) studies to monitor 4-OHCP in cancer patients?

  • Methodological Answer :

  • Sampling Protocol : Collect plasma at 0.5 h, 1 h, and 2 h post-cyclophosphamide administration to capture Cmax (typically ~436 ng/mL) and AUC (5,388 ng/mL·h) .
  • Population Selection : Include patients with varying CYP2B6 genotypes to assess metabolic variability .
  • Data Interpretation : Correlate 4-OHCP levels with therapeutic efficacy (e.g., DNA crosslink formation) and toxicity thresholds (e.g., acrolein-mediated organ damage) .

Q. What are the stability requirements for handling 4-OHCP in preclinical studies?

  • Methodological Answer :

  • Storage : Store plasma samples at -80°C; 4-OHCP remains stable for ≥14 days with ≤15% degradation. Avoid >3 freeze-thaw cycles to prevent hydrolysis .
  • In Vitro Stability : Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions and monitor equilibration between 4-OHCP, aldophosphamide, and phosphoramide mustard .

Advanced Research Questions

Q. How do CYP2B6 polymorphisms influence the metabolic activation of cyclophosphamide to 4-OHCP?

  • Methodological Answer :

  • Genotyping : Screen for CYP2B6*6 (c.516G>T) and *9 alleles, which reduce 4-OHCP formation by 30–50% in homozygous carriers .
  • Phenotypic Correlation : Use human liver microsomes (HLMs) to quantify 4-hydroxylase activity (Vmax = 0.8–1.2 nmol/min/mg protein) and model inter-individual variability .
  • Clinical Impact : Adjust cyclophosphamide dosing in poor metabolizers (e.g., CYP2B6*6/*6) to avoid subtherapeutic 4-OHCP levels .

Q. What experimental models resolve the cis-trans isomerism and equilibria of 4-OHCP in aqueous solutions?

  • Methodological Answer :

  • NMR Spectroscopy : Use <sup>1</sup>H and <sup>31</sup>P NMR to monitor pseudoequilibrium between cis-4-OHCP, trans-4-OHCP, aldophosphamide, and its hydrate (ratio ~4:2:0.3:1 at pH 7.0) .
  • Kinetic Analysis : Apply general-acid catalysis models to calculate rate constants (e.g., trans-4-OHCP ring-opening is 4× faster than cis-4-OHCP) .

Q. How can researchers mitigate acrolein-induced toxicity while preserving 4-OHCP efficacy?

  • Methodological Answer :

  • Co-Administration : Use N-acetylcysteine (NAC) to scavenge acrolein in vitro (IC50 = 1–5 mM) without altering 4-OHCP activity .
  • Targeted Delivery : Develop albumin-bound nanoparticles to reduce systemic acrolein exposure while maintaining tumor-specific 4-OHCP activation .

Q. What in vitro models best replicate 4-OHCP metabolism and cytotoxicity?

  • Methodological Answer :

  • Cell Lines : Use human cardiomyocytes (AC16) or T-cell cultures treated with mafosfamide (0.5–2 µg/mL), a non-metabolized 4-OHCP analog, to bypass hepatic activation .
  • Metabolomics : Apply GC-MS to quantify phosphoramide mustard-DNA adducts and correlate with apoptosis markers (e.g., caspase-3 activation) .

Q. How should researchers address contradictory PK data in 4-OHCP monitoring (e.g., variable Cmax in patient cohorts)?

  • Methodological Answer :

  • Covariate Analysis : Use nonlinear mixed-effects modeling (NONMEM) to adjust for serum albumin (↑t1/2 with hypoalbuminemia) and ABCB1 C3435T polymorphisms .
  • Temporal Sampling : Validate timepoints beyond 2 h post-dose to account for delayed Cmax in CYP2B6 intermediate metabolizers .

Eigenschaften

CAS-Nummer

61903-30-8

Molekularformel

C7H15Cl2N2O3P

Molekulargewicht

277.08 g/mol

IUPAC-Name

(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1

InChI-Schlüssel

RANONBLIHMVXAJ-NZFNHWASSA-N

SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Isomerische SMILES

C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl

Kanonische SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Aussehen

Low Melting Off-White to Pale Yellow Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.